N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a combination of a chloro-nitrophenyl group and a thiophene ring, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position, forming 4-chloro-3-nitroaniline.
Acylation: The nitrated product is then acylated with thiophene-2-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Reduction: 4-amino-3-nitrophenyl-2-(thiophen-2-yl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Thiophene sulfoxides or sulfones
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-nitrophenyl)acetamide: Lacks the thiophene ring, which may affect its chemical and biological properties.
N-(4-bromo-3-nitrophenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a bromo group instead of a chloro group, which may influence its reactivity and applications.
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and potential biological activities. The presence of both a chloro-nitrophenyl group and a thiophene ring makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(6-11(10)15(17)18)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPMVTXUMWDGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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